molecular formula C19H36O B12589339 12-Methyl-E,E-2,13-octadecadien-1-ol CAS No. 874197-21-4

12-Methyl-E,E-2,13-octadecadien-1-ol

Cat. No.: B12589339
CAS No.: 874197-21-4
M. Wt: 280.5 g/mol
InChI Key: QQRKGLQLQDQGQI-WSGPNKEYSA-N
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Description

12-Methyl-E,E-2,13-octadecadien-1-ol is an organic compound with the molecular formula C19H36O It is characterized by the presence of a hydroxyl group (-OH) and two double bonds located at the 2nd and 13th positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

12-Methyl-E,E-2,13-octadecadien-1-ol can be synthesized through several methods, including:

    Reduction of Alkenes: One common method involves the reduction of corresponding alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (RMgX) reacts with an aldehyde or ketone to form the desired alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

12-Methyl-E,E-2,13-octadecadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

12-Methyl-E,E-2,13-octadecadien-1-ol has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 12-Methyl-E,E-2,13-octadecadien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity. The compound can undergo various biochemical transformations, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    E,E-2,13-Octadecadien-1-ol: Similar structure but without the methyl group at the 12th position.

    2,13-Octadecadien-1-ol acetate: An ester derivative with an acetate group instead of the hydroxyl group.

Uniqueness

12-Methyl-E,E-2,13-octadecadien-1-ol is unique due to the presence of the methyl group at the 12th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as boiling point, solubility, and interaction with other molecules.

Properties

CAS No.

874197-21-4

Molecular Formula

C19H36O

Molecular Weight

280.5 g/mol

IUPAC Name

(2E,13E)-12-methyloctadeca-2,13-dien-1-ol

InChI

InChI=1S/C19H36O/c1-3-4-5-13-16-19(2)17-14-11-9-7-6-8-10-12-15-18-20/h12-13,15-16,19-20H,3-11,14,17-18H2,1-2H3/b15-12+,16-13+

InChI Key

QQRKGLQLQDQGQI-WSGPNKEYSA-N

Isomeric SMILES

CCCC/C=C/C(C)CCCCCCCC/C=C/CO

Canonical SMILES

CCCCC=CC(C)CCCCCCCCC=CCO

Origin of Product

United States

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